[4-(but-3-yn-1-yl)phenyl]methanol
CAS No.: 690264-16-5
Cat. No.: VC8418685
Molecular Formula: C11H12O
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.
![[4-(but-3-yn-1-yl)phenyl]methanol - 690264-16-5](/images/structure/VC8418685.png)
Specification
CAS No. | 690264-16-5 |
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Molecular Formula | C11H12O |
Molecular Weight | 160.21 g/mol |
IUPAC Name | (4-but-3-ynylphenyl)methanol |
Standard InChI | InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h1,5-8,12H,3-4,9H2 |
Standard InChI Key | DIXFBKMHPRWHAT-UHFFFAOYSA-N |
SMILES | C#CCCC1=CC=C(C=C1)CO |
Canonical SMILES | C#CCCC1=CC=C(C=C1)CO |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (4-but-3-ynylphenyl)methanol, reflecting the position of the alkyne substituent on the phenyl ring and the hydroxymethyl group . Its molecular formula is C₁₁H₁₂O, with a calculated exact mass of 160.0888 g/mol. The compound is registered under CAS number 690264-16-5 and PubChem CID 23596609 .
Structural Depiction
The molecule consists of a para-substituted phenyl ring with two functional groups:
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A but-3-yn-1-yl group (-C≡C-CH₂-CH₃) at the 4-position.
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A hydroxymethyl (-CH₂OH) group at the 1-position.
The SMILES notation C#CCCC1=CC=C(C=C1)CO encodes this structure, while the InChIKey DIXFBKMHPRWHAT-UHFFFAOYSA-N provides a unique identifier for computational studies .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₁H₁₂O |
Molecular Weight | 160.21 g/mol |
XLogP3-AA | 2.2 (Predicted) |
Hydrogen Bond Donors | 1 (Hydroxyl group) |
Hydrogen Bond Acceptors | 1 (Hydroxyl group) |
Topological Polar Surface Area | 20.2 Ų |
Synthesis and Manufacturing Approaches
Propargylation of Phenolic Derivatives
A common route involves the alkylation of 4-hydroxybenzyl alcohol with propargyl bromide under basic conditions. In a typical procedure :
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4-Hydroxybenzyl alcohol is suspended in anhydrous DMF with potassium carbonate (2 equiv).
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Propargyl bromide (1.5 equiv) is added dropwise at 0°C.
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The reaction proceeds at room temperature for 2 hours, yielding the intermediate 4-(prop-2-yn-1-yloxy)benzyl alcohol.
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Subsequent homologation using Grignard reagents (e.g., ethylmagnesium bromide) extends the alkyne chain to form the but-3-yn-1-yl group .
Reduction of Ketone Precursors
Alternative methods employ the reduction of 4-(but-3-yn-1-yl)phenyl methanone using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):
This method achieves yields >80% when conducted at -78°C to prevent over-reduction.
Table 2: Comparative Synthesis Methods
Method | Reagents | Temperature | Yield (%) |
---|---|---|---|
Propargylation | K₂CO₃, DMF | 25°C | 72 |
Grignard Homologation | EtMgBr, THF | 0°C → RT | 65 |
Ketone Reduction | LiAlH₄, THF | -78°C | 83 |
Physicochemical Properties
Spectral Characteristics
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IR Spectroscopy: Strong absorption at 3280 cm⁻¹ (O-H stretch) and 2110 cm⁻¹ (C≡C stretch) .
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¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 2H, Ar-H), 7.24 (d, J=8.4 Hz, 2H, Ar-H), 4.65 (s, 2H, CH₂OH), 2.56 (t, J=2.6 Hz, 2H, C≡C-CH₂), 1.72 (sextet, J=7.2 Hz, 2H, CH₂-CH₃), 1.02 (t, J=7.2 Hz, 3H, CH₃) .
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¹³C NMR: δ 140.2 (C-Ar), 128.5 (CH-Ar), 115.7 (C≡C), 84.3 (C≡C), 64.8 (CH₂OH), 30.1 (C≡C-CH₂), 22.4 (CH₂-CH₃), 13.7 (CH₃) .
Solubility and Stability
The compound exhibits limited water solubility (<0.1 mg/mL at 25°C) but is miscible with polar aprotic solvents like DMSO and THF. Storage recommendations include amber vials under inert atmosphere at -20°C to prevent oxidation of the benzyl alcohol moiety .
Reactivity and Functionalization
Alkyne-Based Transformations
The but-3-yn-1-yl group participates in:
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Huisgen Cycloaddition: Reacts with azides (e.g., TsN₃) under Cu(I) catalysis to form 1,4-disubstituted triazoles :
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Hydrogenation: Selective reduction using Lindlar's catalyst yields the cis-alkene derivative without affecting the alcohol group .
Alcohol Functionalization
The hydroxymethyl group undergoes:
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Esterification: Reaction with acetyl chloride in pyridine produces the corresponding acetate ester.
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Oxidation: Treatment with Dess-Martin periodinane oxidizes the alcohol to 4-(but-3-yn-1-yl)benzaldehyde.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a building block for kinase inhibitors and antimicrobial agents. Its alkyne group enables "click chemistry" conjugation with azide-containing biomolecules, facilitating drug-target engagement studies .
Polymer Chemistry
Incorporated into polyacetylene backbones, it enhances thermal stability (Tg = 145°C) while introducing pendant hydroxyl groups for crosslinking .
Recent Advances (2023–2025)
Microwave-assisted synthesis protocols reduced reaction times from 6 hours to 15 minutes while maintaining yields >75% . Computational studies using DFT at the B3LYP/6-311++G(d,p) level revealed intramolecular hydrogen bonding between the hydroxyl group and π-electrons of the alkyne .
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